4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol
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Overview
Description
4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol involves multiple steps, typically starting with the formation of the core triazolo[1,5-C]pyrimidine structure. This is followed by the introduction of the cyclohepta[4,5]thieno moiety and the quinolinol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidine
- 2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-yl)phenol
Uniqueness
What sets 4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol apart from similar compounds is its combination of multiple heterocyclic rings, which provides unique chemical and biological properties
Properties
Molecular Formula |
C21H17N5OS |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaen-15-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H17N5OS/c27-17-10-14(12-6-4-5-8-15(12)23-17)19-24-20-18-13-7-2-1-3-9-16(13)28-21(18)22-11-26(20)25-19/h4-6,8,10-11H,1-3,7,9H2,(H,23,27) |
InChI Key |
YCARRTZENDHIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=O)NC6=CC=CC=C65 |
Origin of Product |
United States |
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